molecular formula C14H16ClN3OS B6964725 N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B6964725
M. Wt: 309.8 g/mol
InChI Key: IGXOZOIZUQWJDA-UHFFFAOYSA-N
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Description

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiophene ring system fused with a pyrazole ring

Properties

IUPAC Name

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-7-8(2)17-18-13(7)14(19)16-10-4-3-5-11-9(10)6-12(15)20-11/h6,10H,3-5H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXOZOIZUQWJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)NC2CCCC3=C2C=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-1-benzothiophene and 4,5-dimethyl-1H-pyrazole-3-carboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide apart from similar compounds is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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